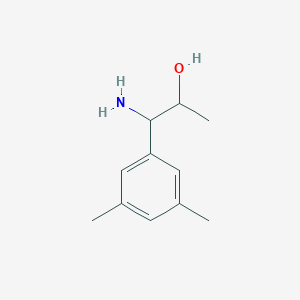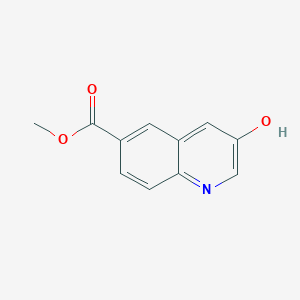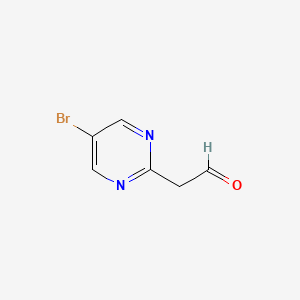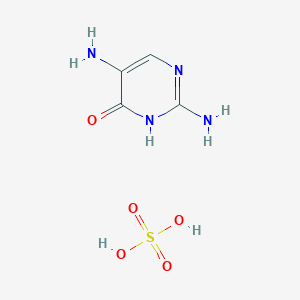
4-(Tert-butyl)-3-methoxybenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Tert-butyl)-3-methoxybenzonitrile is an organic compound with the molecular formula C12H15NO. It is a derivative of benzonitrile, where the benzene ring is substituted with a tert-butyl group at the 4-position and a methoxy group at the 3-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tert-butyl)-3-methoxybenzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-tert-butylphenol and 3-methoxybenzonitrile.
Reaction Conditions: The tert-butyl group is introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride. The methoxy group is introduced through methylation using dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Tert-butyl)-3-methoxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the nitrile group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur, where the tert-butyl and methoxy groups direct incoming electrophiles to the ortho and para positions relative to the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophiles like bromine or nitric acid in the presence of a catalyst.
Major Products
Oxidation: 4-(Tert-butyl)-3-methoxybenzoic acid.
Reduction: 4-(Tert-butyl)-3-methoxybenzylamine.
Substitution: 4-(Tert-butyl)-3-methoxy-2-nitrobenzonitrile.
Scientific Research Applications
4-(Tert-butyl)-3-methoxybenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4-(Tert-butyl)-3-methoxybenzonitrile involves its interaction with molecular targets through its functional groups. The nitrile group can form hydrogen bonds or coordinate with metal ions, while the methoxy and tert-butyl groups influence the compound’s lipophilicity and steric properties. These interactions can affect enzyme activity, receptor binding, and other biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-(Tert-butyl)-3-iodoheptane: Similar in having a tert-butyl group but differs in the presence of an iodine atom.
4-tert-Butylphenol: Lacks the methoxy and nitrile groups, making it less reactive in certain chemical reactions.
4-tert-Butylcatechol: Contains hydroxyl groups instead of methoxy and nitrile groups, leading to different reactivity and applications.
Uniqueness
4-(Tert-butyl)-3-methoxybenzonitrile is unique due to the combination of its functional groups, which confer specific reactivity and properties. The presence of both electron-donating (methoxy) and electron-withdrawing (nitrile) groups on the benzene ring allows for diverse chemical transformations and applications in various fields.
Properties
Molecular Formula |
C12H15NO |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
4-tert-butyl-3-methoxybenzonitrile |
InChI |
InChI=1S/C12H15NO/c1-12(2,3)10-6-5-9(8-13)7-11(10)14-4/h5-7H,1-4H3 |
InChI Key |
QNQNGRGOQNBDET-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)C#N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


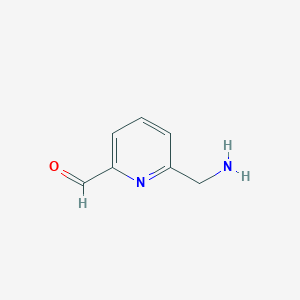
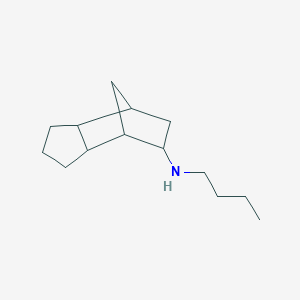
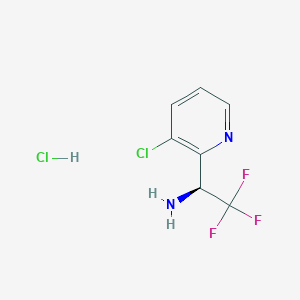
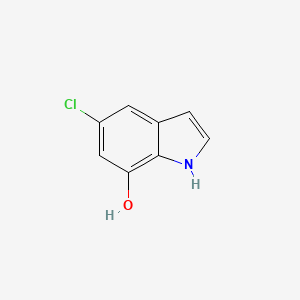
![benzyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B13027562.png)

![N-(2,2-dimethylthietan-3-yl)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B13027589.png)


